2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. The molecular formula of this compound is CHBrClN, and it has a molecular weight of approximately 245.504 g/mol. Its structure features a bromophenyl group and a chloroimidazo moiety, which contribute to its unique chemical properties and biological activities.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Chemsrc, where it is typically available in solid form. In terms of classification, it falls under the category of nitrogen-containing heterocycles, specifically imidazo[1,2-a]pyridines, which are known for their diverse biological activities including antiviral, antibacterial, and anti-inflammatory properties .
The synthesis of 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine can be achieved through several methods. One notable method involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde in the presence of a base at mild temperatures (25-50 °C). This approach allows for a relatively straightforward synthesis process with high purity and yield .
The synthetic route typically includes the following steps:
The molecular structure of 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine features a fused ring system that includes both imidazole and pyridine rings. The compound is planar, facilitating effective interactions with biological targets.
The compound participates in various chemical reactions typical of imidazo[1,2-a]pyridine derivatives. It can undergo nucleophilic substitutions due to the presence of halogen atoms (bromine and chlorine), which can be replaced by nucleophiles under appropriate conditions.
Reactions involving this compound may include:
The mechanism of action for compounds like 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine often involves interactions with specific biological targets such as enzymes or receptors. For example, derivatives from this class have been shown to inhibit acetylcholinesterase, an enzyme critical in neurotransmission.
Studies have indicated that modifications on the imidazo[1,2-a]pyridine structure can enhance binding affinity and selectivity towards acetylcholinesterase or other targets involved in neuropharmacology .
Compounds like 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine are primarily used in medicinal chemistry for developing new drugs targeting various diseases. Their potential applications include:
The synthesis of 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine relies on sequential halogen introduction and regioselective coupling. A prominent approach involves the initial preparation of a 6-chloroimidazo[1,2-a]pyridine core, followed by palladium-catalyzed cross-coupling for bromophenyl installation. One optimized route utilizes 2-aminopyridine and α-bromoketones under basic conditions to construct the imidazo[1,2-a]pyridine scaffold. For bromophenyl incorporation at the C2 position, Suzuki-Miyaura coupling proves effective, using 2-bromophenylboronic acid and 2,6-dihaloimidazo[1,2-a]pyridine precursors. This method achieves yields of 70-85% under mild conditions (60-80°C) with Pd(PPh₃)₄ catalysis [3] [6].
An alternative pathway employs N-phenacylpyridinium bromides derived from 2-aminopyridine and α-bromoacetophenones. Microwave-assisted cyclization in solvent-free conditions generates the 2-aryl substituted core efficiently (20 minutes, 85-92% yield), advantageous for electron-deficient bromophenyl groups that hinder traditional coupling [5]. For C3-functionalized variants, Ullmann-type coupling between 3-iodo-6-chloroimidazo[1,2-a]pyridine and 2-bromophenyllithium demonstrates regiocontrol, though requiring stoichiometric copper additives [9].
Table 1: Multi-Step Synthesis Approaches for Bromophenyl-Substituted Targets
Starting Materials | Key Step | Conditions | Yield | Reference |
---|---|---|---|---|
2-Amino-5-chloropyridine + 2-Bromophenacyl bromide | Cyclocondensation | K₂CO₃, DMF, 80°C, 4h | 78% | [3] |
6-Chloro-2-iodoimidazo[1,2-a]pyridine + 2-Bromophenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 70°C | 83% | [6] |
N-(2-Bromophenacyl)pyridinium bromide | MW Cyclization | Solvent-free, 300W, 20 min | 91% | [5] |
Optimization challenges include minimizing homocoupling of aryl halides during cross-coupling. This is addressed through controlled reagent addition and oxygen-free environments. Recent advances utilize CBrCl₃-mediated α-bromination of ketones in situ, enabling one-pot cyclization without isolating brominated intermediates [5] [8].
Achieving C2 vs. C3 selectivity in 6-chloroimidazo[1,2-a]pyridine functionalization requires tailored catalytic systems. Copper(I) iodide enables C-H arylation at C3 with aryl iodides under aerobic conditions, accommodating bromophenyl groups without affecting existing C-Br bonds. This system operates in DMSO at 100°C, providing 2,3-disubstituted products with >20:1 regioselectivity [5] [9]. For C2-selective alkylation, iodine/organoiodide co-catalysis promotes reactions with allylic alcohols, where bulky bromophenyl substituents enhance selectivity by sterically shielding C3 [5].
Ultrasound-assisted C-H functionalization represents a breakthrough for halogen-rich systems. Using KI/tert-butyl hydroperoxide in water, 6-chloroimidazo[1,2-a]pyridine couples with ketones at C3 within 1 hour (75-88% yield). This metal-free approach avoids competitive bromine displacement, crucial for preserving the 2-bromophenyl motif [5]. Similarly, flavin-iodine dual catalysis under oxygen atmosphere facilitates oxidative amination at C3 with secondary amines, demonstrating compatibility with bromoaryl groups [5].
Table 2: Catalytic Systems for Regioselective Functionalization
Catalyst System | Reaction Type | Regioselectivity | Key Advantage |
---|---|---|---|
CuI/O₂ (1-5 mol%) | C3-Arylation | >20:1 (C3:C2) | Tolerance for aryl bromides |
I₂ (20 mol%)/TBAI | C2-Allylation | 15:1 (C2:C3) | No metal contamination |
KI/TBHP (Ultrasound) | C3-Alkylation | >19:1 (C3:C2) | Aqueous medium, room temperature |
Flavin/I₂ (2 mol% each) | C3-Amination | 12:1 (C3:C2) | Aerobic oxidation, broad scope |
Density functional theory (DFT) studies at the B3LYP/6-31G(d) level reveal that C3 selectivity in electron-deficient systems stems from lower activation energy for electrophilic attack at this position (ɳ = 1.82 eV). Global reactivity descriptors confirm higher electrophilicity at C3 (ω = 3.21 eV), guiding catalyst design for challenging substitutions [1] [9].
Solid-phase synthesis streamlines the production of 2-(2-bromophenyl)-6-chloroimidazo[1,2-a]pyridine analogs for structure-activity studies. Wang resin-linked aminopyridines serve as anchors, where immobilized 2-amino-5-chloropyridine undergoes cyclization with bromophenacyl bromides using TEA/DCM. This approach enables high-throughput generation of C2-aryl variants through on-resin Suzuki coupling after deprotonation with NaHMDS [3] [7].
Critical to success is the choice of acid-labile linkers (e.g., trityl chloride resin) that withstand cyclization conditions (0-25°C) but cleave under mild TFA (0.5% v/v). Post-cleavage, products are purified via automated silica gel cartridges with ethyl acetate/hexane gradients, achieving >95% purity. A recent innovation employs Rink amide MBHA resin for carboxylic acid-functionalized analogs, where bromophenyl groups are introduced via pre-loaded Fmoc-protected bromophenylalanines [7].
Table 3: Solid-Phase Strategies for Analog Synthesis
Resin Type | Linker Chemistry | Cyclization Agent | Cleavage Conditions | Purity |
---|---|---|---|---|
Wang Resin | Hydroxymethylphenoxy | 2-Bromophenacyl bromide | TFA/DCM (1:99) | 92% |
Trityl Chloride | Trityl ether | 2-Bromo-1-(2-BrPh)ethanone | AcOH/TFE/DCM (1:2:7) | 96% |
Rink Amide MBHA | Amide | Bromoacetic acid + (2-BrPh)NH₂ | 95% TFA, 2h | 94% |
Automated platforms integrate this workflow using multi-directional diversification: (1) Varying aminopyridine inputs at R₆ (Cl, F, CF₃); (2) Substituting bromophenyl with other aryl halides via on-resin coupling; (3) Post-cleavage N-alkylation at N₁. This generates 50-80 analogs per week, accelerating exploration of electronic effects on biological activity [3] [7].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5